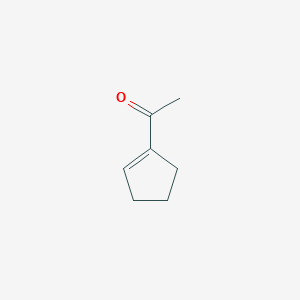
1-Acetyl-1-cyclopentene
Cat. No. B107880
Key on ui cas rn:
16112-10-0
M. Wt: 110.15 g/mol
InChI Key: SLNPSLWTEUJUGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04096147
Procedure details


A mixture of 23.0 g (0.1 mole) of 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride, 23.0 g (0.2 mole) of 1-cyclopenten-1-yl methyl ketone in 25 ml of ethanol is refluxed overnight then evaporated in vacuo. The residual oil is partitioned between water and ether after which the aqueous layer is separated and washed with ether, made basic with concentrated ammonium hydroxide solution and stirred. A sticky solid material forms which is washed with water, partially dried in vacuo, dissolved in methylene chloride, dried over sodium sulfate, filtered and evaporated. The residual material is dissolved in benzene and chromatographed on alumina eluting with benzene then with benzene-15% ethyl acetate. The solid obtained is recrystallized from benzene-hexane to give 1,2,3,3a,5,6,10b,11,12,12a-decahydro-8,9-dimethoxybenzo[a]cyclopenta[f]quinolizin-12-one, M.P. 105°-114° C.
Quantity
23 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
Cl.[CH3:2][O:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][C:13]=1[O:14][CH3:15])[CH:10]=[N:9][CH2:8][CH2:7]2.[CH3:16][C:17]([C:19]1[CH2:23][CH2:22][CH2:21][CH:20]=1)=[O:18]>C(O)C>[CH3:2][O:3][C:4]1[C:13]([O:14][CH3:15])=[CH:12][C:11]2[CH:10]3[N:9]([CH2:8][CH2:7][C:6]=2[CH:5]=1)[CH:20]1[CH2:21][CH2:22][CH2:23][CH:19]1[C:17](=[O:18])[CH2:16]3 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
23 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.COC=1C=C2CCN=CC2=CC1OC
|
|
Name
|
|
|
Quantity
|
23 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C1=CCCC1
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is refluxed overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
then evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residual oil is partitioned between water and ether after which the aqueous layer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ether
|
WASH
|
Type
|
WASH
|
|
Details
|
A sticky solid material forms which is washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partially dried in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in methylene chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residual material is dissolved in benzene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed on alumina eluting with benzene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is recrystallized from benzene-hexane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC2=C(C3CC(C4C(N3CC2)CCC4)=O)C=C1OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
